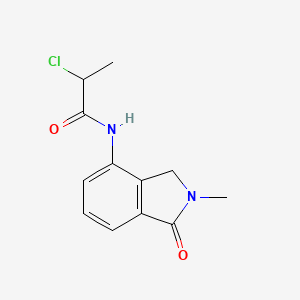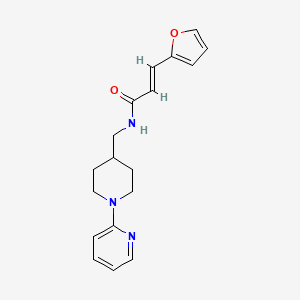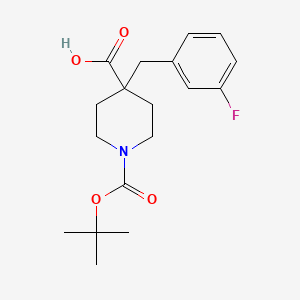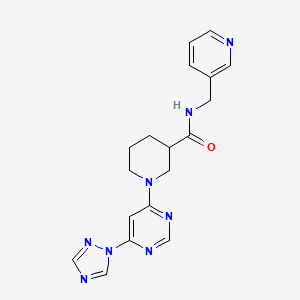
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, this compound can prevent the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects on certain cancer cell lines, and can inhibit the growth of these cells. Additionally, this compound has been shown to inhibit the proliferation of T cells in vitro, suggesting that it may have immunosuppressive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide in lab experiments is its potential use in drug discovery research. By inhibiting certain enzymes, this compound may be able to target specific pathways that are involved in disease processes. Additionally, this compound has been shown to have cytotoxic effects on certain cancer cell lines, which makes it a potential candidate for use in cancer research.
One limitation of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound can be cytotoxic to normal cells as well as cancer cells, which may limit its potential use in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in research.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide. One potential direction is to further investigate its mechanism of action, and to identify other enzymes that this compound may be able to inhibit. Additionally, future research could focus on the potential use of this compound in drug discovery research, and to identify specific disease pathways that this compound may be able to target. Finally, future research could focus on the potential use of this compound in cancer research, and to further investigate its cytotoxic effects on cancer cell lines.
Métodos De Síntesis
The synthesis method for 2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide involves the reaction of 2-methyl-1-oxo-3H-isoindole-4-carboxylic acid with thionyl chloride, followed by the reaction with N-methylpropan-2-amine. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide has been studied for its potential use in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for use in drug discovery research. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines.
Propiedades
IUPAC Name |
2-chloro-N-(2-methyl-1-oxo-3H-isoindol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-7(13)11(16)14-10-5-3-4-8-9(10)6-15(2)12(8)17/h3-5,7H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJQSEABGDDSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)


![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728072.png)

![N-[(2-chlorophenyl)methyl]-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2728075.png)
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)


![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)